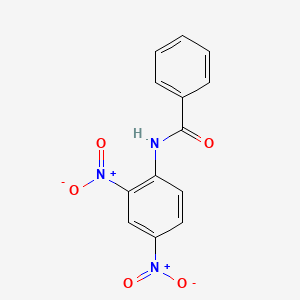

N-(2,4-Dinitrophenyl)benzamide

Vue d'ensemble

Description

N-(2,4-Dinitrophenyl)benzamide: is an organic compound with the molecular formula C13H9N3O5 It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenyl moiety

Mécanisme D'action

Target of Action

N-(2,4-Dinitrophenyl)benzamide is a complex compound that interacts with various targetsIt is chemically related to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase in enterobacter cloacae .

Mode of Action

It is known that 2,4-dinitrophenol, a related compound, uncouples oxidative phosphorylation, which is a critical process in cellular metabolism . This uncoupling disrupts the normal balance of the biochemical processes in cells.

Biochemical Pathways

Related compounds like 2,4-dinitrophenol are known to affect oxidative phosphorylation , a crucial pathway in cellular metabolism. This process is responsible for the production of ATP, the primary energy currency of the cell.

Pharmacokinetics

It is known that 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

It can be inferred from related compounds that its action could lead to disruption of normal cellular metabolic processes due to its potential to uncouple oxidative phosphorylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)benzamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,4-dinitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,4-Dinitrophenyl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Condensation: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is commonly used.

Major Products:

Nucleophilic Substitution: Substituted benzamides.

Reduction: Amino derivatives of benzamide.

Condensation: 2,4-dinitrophenylhydrazones.

Applications De Recherche Scientifique

N-(2,4-Dinitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzamide moiety.

N-(2-Hydroxy-4-nitrophenyl)benzamide: Similar structure but with a hydroxyl group instead of a nitro group, exhibiting different chemical reactivity and biological activity.

Uniqueness: N-(2,4-Dinitrophenyl)benzamide is unique due to the presence of both the benzamide and dinitrophenyl groups, which confer distinct chemical and biological properties

Activité Biologique

N-(2,4-Dinitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is a derivative of benzamide featuring a dinitrophenyl group. Its synthesis typically involves traditional methods that activate the carboxylic acid functionality using hydrazine or hydroxylamine derivatives. The structural identification of this compound is confirmed through techniques such as NMR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its role as an inhibitor of various enzymes and its anti-inflammatory properties.

Enzyme Inhibition

-

Monoamine Oxidase (MAO) Inhibition :

- This compound exhibits selective inhibitory activity towards MAO A with an IC50 value of 126 nM, indicating a moderate preference for this enzyme over MAO B . This selectivity is crucial as MAO inhibitors are often explored for their potential in treating neurodegenerative diseases like Parkinson's and depression.

-

Tyrosinase Inhibition :

- In a comparative study involving several benzamide derivatives, this compound was noted for its potent tyrosinase inhibitory activity, although specific IC50 values were not detailed in the available literature . Tyrosinase inhibitors are valuable in cosmetic formulations to reduce hyperpigmentation.

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory properties. A series of nitro-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that certain derivatives showed significant inhibition capacities with IC50 values as low as 3.7 μM without exhibiting cytotoxicity . This suggests that this compound could be a promising candidate for developing anti-inflammatory agents.

Study on Anti-Inflammatory Mechanisms

In vitro studies demonstrated that nitro-substituted benzamides could significantly suppress the expression of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. Specifically, one compound showed a marked decrease in LPS-induced secretion of IL-1β and TNF-α at concentrations of 10 and 20 μM . This indicates a multi-faceted mechanism where these compounds modulate inflammatory pathways at both transcriptional and translational levels.

Antibacterial Activity

A novel derivative of this compound was tested against various bacterial strains. The compound exhibited moderate antibacterial activity against E. coli and Staphylococcus aureus with zone of inhibition (ZOI) measurements indicating effectiveness comparable to standard antibiotics . This antibacterial property highlights the potential for developing new antimicrobial agents based on this compound's structure.

Data Summary

| Activity | IC50 Value | Notes |

|---|---|---|

| MAO A Inhibition | 126 nM | Selective over MAO B |

| Tyrosinase Inhibition | Not specified | Potent among benzamide derivatives |

| Anti-inflammatory (NO) | 3.7 μM | Significant inhibition without cytotoxicity |

| Antibacterial (E. coli) | ZOI = 17.4 mm | MIC = 500 μg/mL |

Propriétés

IUPAC Name |

N-(2,4-dinitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-4-2-1-3-5-9)14-11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNCHZUNVKDURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341069 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41214-79-3 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.